4-Iodo-5-methylisoxazol-3-amine
Overview
Description
4-Iodo-5-methylisoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with iodine and a methyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylisoxazol-3-amine typically involves the cycloaddition reaction of an alkyne with nitrile oxide, followed by iodination and amination steps. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. due to the high costs and environmental concerns associated with metal catalysts, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-5-methylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Iodo-5-methylisoxazole: Similar structure but lacks the amine group.
5-Methylisoxazol-3-amine: Similar structure but lacks the iodine atom.
4-Bromo-5-methylisoxazol-3-amine: Similar structure with bromine instead of iodine.
Uniqueness: 4-Iodo-5-methylisoxazol-3-amine is unique due to the presence of both iodine and amine groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the amine group increases its solubility and potential for hydrogen bonding .
Properties
IUPAC Name |
4-iodo-5-methyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKCUUMSKWKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595164 | |
Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-85-8 | |
Record name | 4-Iodo-5-methyl-3-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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